Phenylmalonic acid

描述

准备方法

合成路线和反应条件

RU78191可以通过多种合成路线合成。一种常见的方法是在受控条件下使苯基丙二酸与适当的试剂反应。该反应通常需要催化剂以及特定的温度和压力条件以确保获得所需产物。

工业生产方法

在工业环境中,RU78191的生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。该过程可能包括净化、结晶和质量控制等步骤,以确保该化合物满足其预期应用所需的标准。

化学反应分析

Esterification and Stability Challenges

Esterification of phenylmalonic acid is complicated by its propensity for decarboxylation. Key findings include:

-

Methyl ester synthesis : Direct esterification with methanol and HCl produces dimethyl phenylmalonate (b.p. 148–152°C/10 mmHg) alongside methyl phenylacetate .

-

Selectivity : Diesters require neutralization of the sodium salt before esterification to minimize decarboxylation .

| Ester | Boiling Point (°C/mmHg) | Yield (%) | Byproduct |

|---|---|---|---|

| Dimethyl phenylmalonate | 148–152/10 | ~65 | Methyl phenylacetate |

| Diethyl phenylmalonate | Not reported | ~60 | Ethyl phenylacetate |

Data sourced from experimental protocols in .

Decarboxylation Mechanisms

This compound undergoes thermal or catalyzed decarboxylation to form phenylacetic acid:

Thermal Decarboxylation

-

In dimethyl sulfoxide (DMSO) at 55.4°C, decarboxylation occurs only if at least one carboxylic proton is present , confirming an intramolecular proton-transfer mechanism .

-

Rate constants vary with substituents, but phenyl groups stabilize the transition state .

Catalyzed Decarboxylation

-

Rare-earth ions : Dysprosium(III) increases decarboxylation rates by ~10% compared to diamagnetic ions (e.g., La³⁺) .

-

Mechanism : Metal ions polarize the carboxylate group, facilitating CO₂ loss .

Comparative Catalytic Effects :

| Catalyst | Rate Enhancement (%) | Conditions |

|---|---|---|

| None (thermal) | 0 | DMSO, 55.4°C |

| Dysprosium(III) | 10 | Aqueous solution |

| Lanthanum(III) | <1 | Aqueous solution |

Key Challenges and Research Gaps

科学研究应用

Pharmaceutical Applications

Phenylmalonic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs that target specific biological pathways. For example:

- Drug Synthesis : PMA is involved in synthesizing compounds such as sodium indanylcarbinicillin, which has therapeutic potential in treating bacterial infections.

- Enzyme Interaction Studies : Research has shown that PMA can modulate the activity of enzymes involved in phenylalanine metabolism, providing insights into metabolic disorders and potential therapeutic interventions.

Organic Synthesis

PMA is a valuable building block in organic chemistry, facilitating the construction of more complex molecules. Its ability to participate in various reactions makes it a versatile compound:

- Reactivity : PMA can undergo decarboxylation and esterification, allowing for the formation of stable esters and other derivatives . This property is essential for creating compounds used in medicinal chemistry.

- Comparative Analysis : The reactivity of PMA can be compared to similar compounds, such as malonic acid and succinic acid. The table below summarizes key differences:

| Compound | Formula | Key Features |

|---|---|---|

| This compound | C₉H₈O₄ | Contains a phenyl group; unique reactivity |

| Malonic Acid | C₄H₆O₄ | Simple dicarboxylic acid without aromaticity |

| Succinic Acid | C₄H₆O₄ | Dicarboxylic acid with two methylene groups |

| Benzoylmalonic Acid | C₉H₈O₄ | Contains a benzoyl group; used in similar reactions |

Biochemical Research

PMA is increasingly recognized for its role in biochemical studies:

- Cell Signaling : Research indicates that PMA can stimulate Wnt/β-catenin signaling pathways in human mesenchymal stem cells, highlighting its potential to influence gene expression and cellular behavior.

- Metabolic Pathways : Studies have focused on how PMA interacts with other biomolecules, offering insights into metabolic pathways and their regulation .

Case Study 1: Ethylmalonic Adipic Aciduria

In a clinical setting, this compound's implications were observed in a patient with ethylmalonic adipic aciduria, an inherited metabolic disorder. The patient's treatment involved dietary management that highlighted the importance of understanding metabolic pathways involving PMA .

Case Study 2: Crystallization Studies

Research conducted on the effect of metallic salts of PMA demonstrated that calcium and cadmium salts act as effective nucleating agents for poly(L-lactic acid) (PLLA), showcasing PMA's utility in materials science .

作用机制

RU78191通过与特定分子靶标相互作用发挥其作用。 已知的一个靶标是原癌基因酪氨酸蛋白激酶Src,它在各种细胞过程中发挥作用,包括生长和分化 。该化合物与该靶标的相互作用可以调节信号通路,从而导致其观察到的效果。

相似化合物的比较

RU78191可以与其他苯和取代衍生物进行比较,例如:

苯基丙二酸: 结构相似,但官能团不同。

苯甲酸: 另一种具有独特化学性质的苯衍生物。

甲苯: 一种更简单的苯衍生物,具有不同的反应性。

RU78191由于其特定的取代基以及由此产生的化学和生物性质而独一无二。 它能够与特定分子靶标(如原癌基因酪氨酸蛋白激酶Src)相互作用的能力使其与其他类似化合物区分开来 .

生物活性

Phenylmalonic acid (PMA) is a dicarboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. Its structure, characterized by two carboxyl groups adjacent to a phenyl group, allows it to participate in several biochemical pathways, influencing enzymatic activities and metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

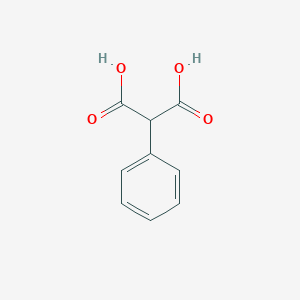

This compound is a derivative of malonic acid, with the molecular formula . Its structure can be represented as:

This configuration enables PMA to act as a competitive inhibitor in various enzymatic reactions, particularly those involving carboxylic acid metabolism.

- Enzyme Inhibition : PMA has been studied for its inhibitory effects on specific enzymes such as monoamine oxidase (MAO). Research indicates that certain derivatives of PMA can selectively inhibit MAO-B, which is significant in the context of neurodegenerative diseases like Parkinson's disease .

- Decarboxylation Reactions : Studies have shown that PMA can undergo decarboxylation in the presence of rare-earth metal ions, which enhances its reactivity and potential utility in synthetic organic chemistry . The kinetics of these reactions suggest that PMA can serve as a substrate for catalytic processes.

- Acylation Reactions : PMA has been utilized in acylation reactions due to its ability to form reactive intermediates. Research demonstrates that PMA-mediated acylation is more favorable compared to other malonic acid derivatives, indicating its efficiency in synthesizing complex organic molecules .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound derivatives against various fungal pathogens. For instance, compounds derived from PMA have shown promise in inhibiting the growth of Botrytis cinerea, a necrotrophic fungal pathogen affecting crops . This suggests potential agricultural applications for PMA as a biopesticide.

Metabolic Implications

PMA's role in metabolic pathways has been investigated, particularly concerning its effects on fatty acid oxidation. In vitro studies indicate that PMA can influence the oxidation rates of fatty acids in cultured fibroblasts, suggesting its involvement in metabolic disorders related to fatty acid metabolism .

Case Studies

- Inhibition of Monoamine Oxidase : A study investigating various PMA derivatives found that certain modifications significantly enhanced their inhibitory activity against MAO-B. These findings suggest that PMA could be developed into therapeutic agents for managing depression and neurodegenerative disorders .

- Fungal Resistance in Plants : Research conducted on Arabidopsis plants treated with PMA derivatives demonstrated enhanced resistance against fungal infections. The treated plants exhibited increased levels of antioxidant enzymes and phenolic compounds, which are crucial for plant defense mechanisms .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-phenylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYDYZMNFQIYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062552 | |

| Record name | Propanedioic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Phenylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2613-89-0 | |

| Record name | Phenylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92EX195E1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。